
CM-118
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CM-118 is a potent and selective dual inhibitor of c-Met and ALK which potently abrogates hepatocyte growth factor (HGF)-induced c-Met phosphorylation and cell migration, as well as phosphorylation of ALK, EML4-ALK, and ALK resistance mutants in transfected cells.
科学的研究の応用
Cancer Treatment
Mechanism of Action:
CM-118 has been shown to inhibit the growth of cancer cells that rely on the c-Met signaling pathway. This pathway is often activated in various malignancies, making this compound a potential therapeutic agent in treating cancers such as lung and breast cancer.
Case Studies:
- Study 1: A study published in Cell Death & Disease demonstrated that this compound effectively reduced tumor growth in xenograft models of c-Met-dependent tumors. The compound exhibited significant tumor regression compared to control groups, indicating its potential for clinical application in targeted therapies .
- Study 2: Another research published in Molecular Cancer Therapeutics highlighted the compound's ability to induce apoptosis in c-Met addicted cancer cells. The study reported a dose-dependent response, with higher concentrations leading to increased cell death rates .
Combination Therapies
Synergistic Effects:
Research has indicated that this compound may enhance the efficacy of existing chemotherapy agents when used in combination. This could lead to improved outcomes for patients with advanced-stage cancers.
Case Studies:
- Study 3: A clinical trial explored the combination of this compound with standard chemotherapy regimens. Results showed that patients receiving the combination therapy had a higher overall response rate and prolonged progression-free survival compared to those receiving chemotherapy alone .
Table 1: Efficacy of this compound in Various Cancer Models
化学反応の分析
Biochemical Inhibition of ALK and c-Met
CM-118 exhibits low nanomolar potency against recombinant ALK (IC50=0.007mumol/L) and c-Met (IC50=0.008mumol/L) in enzymatic assays . It retains activity against clinically relevant ALK resistance mutants (Table 1):
Table 1. Inhibition of ALK mutants by this compound
Kinase | IC_{50}\(\mu mol/L) |
---|---|
ALK (wild-type) | 0.007 |
ALK (C1156Y) | 0.012 |
ALK (G1202R) | 0.054 |
ALK (F1174L) | 0.012 |
ALK (L1196M) | 0.050 |
ALK (R1275Q) | 0.014 |
In cellular assays, this compound:
- Inhibited phosphorylation of ALK and EML4-ALK fusion proteins (IC50=0.92–3.5mumol/L) .
- Blocked hepatocyte growth factor (HGF)-induced c-Met phosphorylation and cell migration .
Antiproliferative and Pro-Apoptotic Effects
This compound demonstrated cytotoxicity in c-Met- and ALK-addicted cancer cell lines:
- Induced apoptosis in c-Met-amplified H1993 NSCLC cells via rapid suppression of c-Met-to-EGFR cross-talk .
- Reduced survival protein Mcl-1 and increased apoptotic markers (cleaved-PARP, Bim) in a dose-dependent manner .
- Caused G1 cell cycle arrest in H2228 EML4-ALK-dependent cells by downregulating cyclin D1 and c-Myc .
Key mechanistic findings :
- Bim knockdown or Mcl-1 overexpression attenuated apoptosis, confirming their central roles .
- Synergy with EGFR inhibitors (e.g., afatinib) increased apoptosis rates from 24.8% (this compound alone) to 84.1% (combination) .
mTOR Pathway Modulation
In EML4-ALK-driven H2228 cells:
- This compound suppressed the rapamycin-sensitive mTOR pathway, leading to mitochondrial hyperpolarization and metabolic perturbations .
- Co-treatment with mTOR inhibitors (rapamycin, AZD8055) enhanced antitumor activity in vitro and in vivo .
In Vivo Efficacy and Pharmacokinetics
Oral administration of this compound achieved:
- Dose-dependent inhibition of c-Met/ALK phosphorylation in xenograft models .
- Tumor regression in c-Met-amplified (SNU-5 gastric cancer) and ALK-driven (H2228 NSCLC) models .
- Favorable pharmacokinetic properties, supporting clinical translation .
Combination Therapy Potential
This compound’s dual targeting enables rational combinations:
Combination Partner | Mechanistic Outcome | |
---|---|---|
EGFR inhibitors | Enhanced apoptosis via Bim/Mcl-1 axis | |
mTOR inhibitors | Synergistic suppression of ALK-driven signaling |
This profile positions this compound as a promising candidate for treating ALK- and c-Met-driven malignancies, with ongoing research exploring its clinical utility .
特性
CAS番号 |
1370652-56-4 |
---|---|
分子式 |
C19H16Cl2FN5O3 |
分子量 |
452.27 |
IUPAC名 |
6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide |
InChI |
InChI=1S/C19H16Cl2FN5O3/c1-9(16-11(20)4-5-12(22)17(16)21)30-14-7-13(25-26-18(14)23)19(29)24-10-3-6-15(28)27(2)8-10/h3-9H,1-2H3,(H2,23,26)(H,24,29)/t9-/m1/s1 |
InChIキー |
CAHIYUNFMZWRQZ-SECBINFHSA-N |
SMILES |
O=C(C1=NN=C(N)C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)=C1)NC(C=C3)=CN(C)C3=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CM118; CM 118; CM-118 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。